molecular formula C23H17N3OS2 B2407146 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone CAS No. 864939-67-3

2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

Cat. No.: B2407146
CAS No.: 864939-67-3
M. Wt: 415.53
InChI Key: JQCCKOGSWAAJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₂₃H₁₇N₃O S₂ and a molecular weight of 415.53 g/mol, integrates a phenothiazine core linked via an ethanone-sulfanyl bridge to a 3-methylquinoxaline moiety . Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties, while quinoxaline derivatives are recognized for their roles in antimicrobial and anticancer applications.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-15-23(25-17-9-3-2-8-16(17)24-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCKOGSWAAJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone typically involves multiple steps, starting with the preparation of the quinoxaline and phenothiazine precursors. The key steps include:

    Synthesis of 3-methylquinoxaline: This can be achieved through the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.

    Formation of the thioacetyl intermediate: The 3-methylquinoxaline is then reacted with thioacetic acid to form the thioacetyl derivative.

    Coupling with phenothiazine: Finally, the thioacetyl derivative is coupled with phenothiazine under basic conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thioacetyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new industrial processes, particularly those involving catalysis or material science.

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the phenothiazine-ethanone scaffold but differ in the substituents attached to the sulfanyl group. Below is a detailed comparison based on molecular properties, substituent effects, and available

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Availability (mg)
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone (Target Compound) C₂₃H₁₇N₃O S₂ 415.53 3-Methylquinoxaline 8
2-[(1-Methyltetrazol-5-yl)sulfanyl]-1-phenothiazin-10-ylethanone C₁₆H₁₂N₄O S₂ 340.42 1-Methyltetrazole Not reported
1-(10H-Phenothiazin-10-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl)sulfanyl]ethan-1-one C₂₂H₁₄N₄O S₃ 446.57 Triazolo-benzothiazole 1

Key Findings :

The triazolo-benzothiazole derivative (Table 1, Row 3) exhibits higher molecular weight (446.57 g/mol) and a fused heterocyclic system, which could improve thermal stability but may reduce solubility .

Synthetic Accessibility: The target compound’s synthesis involves coupling phenothiazine-10-ylethanone with 3-methylquinoxaline-2-thiol, a reaction optimized for moderate yields (40–50%) . The triazolo-benzothiazole analog requires multi-step heterocyclic ring formation, leading to lower yields (~25%) .

Pharmacological Potential: While the target compound’s antimicrobial activity is under investigation, preliminary data suggest it inhibits Staphylococcus aureus growth at 32 µg/mL (MIC), outperforming the tetrazole analog (MIC > 128 µg/mL) . This highlights the critical role of the quinoxaline moiety in enhancing bioactivity.

Crystallographic Validation: Structural validation using SHELXL (a refinement program) confirmed the target compound’s planar phenothiazine-quinoxaline alignment, critical for intermolecular interactions in crystal packing . Similar validation methods were applied to the triazolo-benzothiazole derivative, revealing non-planar geometry due to steric hindrance .

Biological Activity

The compound 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone is a derivative of phenothiazine and quinoxaline, notable for its potential biological activities. This article examines its biological activity, including antitumor, antimicrobial, and antiparasitic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for This compound can be represented as C19H16N2OSC_{19}H_{16}N_2OS. The compound features a phenothiazine core linked to a quinoxaline moiety via a sulfanyl group, which enhances its pharmacological profile.

PropertyValue
Molecular Weight320.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.45

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. For instance, quinoxaline derivatives have been shown to inhibit the viability of various cancer cell lines.

Case Study: Inhibitory Effects on Cancer Cells

A study evaluated the cytotoxic effects of related quinoxaline derivatives on A431 human epidermoid carcinoma cells. The results demonstrated that certain derivatives could significantly reduce cell viability, with IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin (IC50 = 0.51 to 0.73 µM) .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research has shown that phenothiazine derivatives possess activity against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiparasitic Activity

Quinoxaline derivatives have been investigated for their efficacy against protozoan parasites, including Plasmodium species responsible for malaria.

Case Study: Antimalarial Activity

In vitro studies on pyrrolo[1,2-a]quinoxaline derivatives showed good antimalarial activity with IC50 values in the micromolar range. These compounds were effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

The biological activities of This compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Stat3 Pathway Inhibition : Some derivatives inhibit Stat3 phosphorylation, a pathway often activated in tumors.
  • DNA Intercalation : The planar structure of phenothiazine allows for intercalation into DNA, disrupting replication and transcription processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.